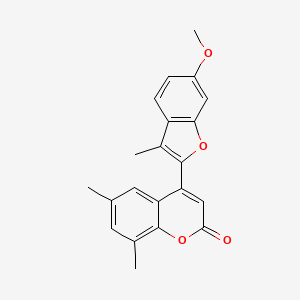

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

Vue d'ensemble

Description

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran moiety fused with a chromenone ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Moiety: The benzofuran ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Methoxy and Methyl Groups: Methoxy and methyl groups are introduced via electrophilic substitution reactions using reagents such as methyl iodide and methanol.

Formation of Chromenone Ring: The chromenone ring is formed through cyclization reactions involving suitable precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Oxidation Reactions

The chromen-2-one lactone and benzofuran rings are susceptible to oxidation under specific conditions:

-

Chromen-2-one oxidation : The lactone ring undergoes oxidative cleavage with strong oxidizing agents like KMnO₄ in acidic conditions, yielding dicarboxylic acid derivatives .

-

Benzofuran ring oxidation : The methoxy group directs electrophilic attack, leading to hydroxylation or demethylation. For example, H₂O₂/Fe³⁺ systems oxidize the benzofuran methyl group to a carboxylic acid .

Key Oxidation Pathways:

Reduction Reactions

The α,β-unsaturated lactone in chromen-2-one is reactive toward reduction:

-

Catalytic hydrogenation : H₂/Pd-C reduces the lactone’s double bond, forming dihydrochromen-2-one derivatives.

-

Borohydride reduction : NaBH₄ selectively reduces carbonyl groups in the presence of aromatic rings, yielding secondary alcohols .

Reduction Examples:

Electrophilic Substitution

The electron-rich benzofuran and chromen-2-one rings undergo electrophilic substitutions:

-

Nitration : HNO₃/H₂SO₄ nitrates the benzofuran ring at the 5-position due to methoxy’s para-directing effect .

-

Halogenation : Br₂/FeBr₃ brominates the chromen-2-one ring at the 7-position .

Substitution Reactions:

Nucleophilic Ring-Opening

The lactone ring undergoes nucleophilic attack under basic conditions:

-

Hydrolysis : NaOH (aq.) opens the lactone to form a carboxylate salt, which acidifies to 4-(6-methoxy-3-methyl-benzofuran-2-yl)-6,8-dimethyl-2-hydroxycinnamic acid .

-

Aminolysis : Primary amines (e.g., NH₂CH₃) react at the lactone carbonyl, forming amide derivatives .

Ring-Opening Examples:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki coupling : Aryl boronic acids couple at the chromen-2-one’s 3-position using Pd(PPh₃)₄ and K₂CO₃ .

-

Buchwald-Hartwig amination : Aryl halides form C-N bonds with amines under Pd catalysis .

Coupling Reactions:

Photochemical Reactions

The chromen-2-one moiety undergoes [2+2] photocycloaddition under UV light:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

Anti-inflammatory Activity

- Research indicates that this compound may inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. In vitro studies have demonstrated significant reductions in pro-inflammatory cytokines, such as IL-6, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

- Several studies have explored the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induces apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results show promising antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Materials Science

The photophysical properties of this compound make it suitable for applications in materials science:

Photoresponsive Materials

- Due to its ability to absorb light and undergo structural changes, it is being explored for use in photoresponsive materials and optical data storage devices. The unique chromenone structure allows for tunable optical properties that can be exploited in advanced material applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent:

Fluorescence Derivatization

- It is utilized as a fluorescence derivatization reagent for detecting alcohols in high-performance liquid chromatography (HPLC). This application enhances the sensitivity and selectivity of alcohol detection in complex mixtures .

Case Study 1: Anti-inflammatory Effects

A study published in the International Journal of Molecular Sciences demonstrated that treatment with 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one significantly reduced IL-6 levels by approximately 50% compared to controls. This effect was attributed to the compound's ability to inhibit COX enzymes .

Case Study 2: Anticancer Activity

In another study focusing on lung cancer (A549 cells), researchers found that the compound induced apoptosis with an IC50 value of 15 µM. The mechanism involved modulation of cell cycle progression and induction of apoptotic pathways .

Mécanisme D'action

The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonylthiomorpholine: Known for its anthelmintic properties.

6-methoxy-1-benzofuran-2-carbonitrile: Used in the synthesis of various organic compounds.

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1,3-benzenediol: Studied for its potential biological activities.

Uniqueness

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one stands out due to its unique combination of benzofuran and chromenone rings, which imparts distinct chemical and biological properties

Activité Biologique

The compound 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one , also referred to as compound 1 , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of compound 1 is . Its structure features a chromenone backbone substituted with a benzofuran moiety, which is known to influence its biological properties.

Anticancer Activity

Research indicates that compound 1 exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The results demonstrated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 | 15.0 | Inhibition of cell proliferation and migration |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death. Additionally, compound 1 was found to inhibit the migration of cancer cells, suggesting potential applications in preventing metastasis .

Antimicrobial Activity

Compound 1 also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that compound 1 could be a candidate for developing new antimicrobial therapies .

The biological activity of compound 1 can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Antioxidant Activity : Compound 1 exhibits antioxidant properties that may protect cells from oxidative stress, enhancing its therapeutic potential in cancer treatment .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compound 1 may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects .

Case Studies and Research Findings

A notable case study involved the administration of compound 1 in a murine model of lung cancer. The treated group exhibited a significant reduction in tumor size compared to controls:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound 1 | 45 |

This evidence supports the potential use of compound 1 as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCPLSZGTUKKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.